molecular formula C11H21N B8394800 2-(4-Methylbicyclo[2.2.2]oct-1-yl)ethylamine

2-(4-Methylbicyclo[2.2.2]oct-1-yl)ethylamine

Cat. No. B8394800
M. Wt: 167.29 g/mol
InChI Key: SUBUFBVEILFWBC-UHFFFAOYSA-N
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Patent
US04064258

Procedure details

0.043 Mole of lithium aluminum hydride is dissolved in 100 ml. of anhydrous tetrahydrofuran, under nitrogen, at 0° C and then 0.043 mole of 4-methylbicyclo[2.2.2]oct-1-yl acetonitrile in 100 ml. of anhydrous tetrahydrofuran is added dropwise. The solution is allowed to warm to room temperature, then stirred for five minutes and then 5 ml. of water is added dropwise. The solution is then filtered and the filter cake is washed with ethyl ether, the washings combined with the filtrate, and the solution is then dried over potassium hydroxide pellets, and filtered. The filtrate is then distilled affording 2-(4-methylbicyclo[2.2.2]oct-1-yl)ethylamine as a residue.
Quantity
0.043 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methylbicyclo[2.2.2]oct-1-yl acetonitrile
Quantity
0.043 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][C:13]12[CH2:20][CH2:19][C:16]([CH2:21][C:22]#[N:23])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2>O>[CH3:12][C:13]12[CH2:20][CH2:19][C:16]([CH2:21][CH2:22][NH2:23])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.043 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
4-methylbicyclo[2.2.2]oct-1-yl acetonitrile
Quantity
0.043 mol
Type
reactant
Smiles
CC12CCC(CC1)(CC2)CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The solution is then filtered
WASH
Type
WASH
Details
the filter cake is washed with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is then dried over potassium hydroxide pellets
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate is then distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC12CCC(CC1)(CC2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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